Triethylamine phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
10138-93-9 |
|---|---|
Molecular Formula |
C6H18NO4P |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
dihydrogen phosphate;triethylazanium |
InChI |
InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
UNXNGGMLCSMSLH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.OP(=O)(O)O |
Canonical SMILES |
CC[NH+](CC)CC.OP(=O)(O)[O-] |
Other CAS No. |
35365-94-7 10138-93-9 |
Related CAS |
121-44-8 (Parent) |
Synonyms |
triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |
Origin of Product |
United States |
Conceptual Framework and Research Significance
Triethylammonium (B8662869) phosphate (B84403), often abbreviated as TEAP, is structurally composed of a triethylammonium cation ([N(CH₂CH₃)₃H]⁺) and a phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻, depending on the pH). This ionic nature is fundamental to its chemical behavior and wide-ranging applications.
The significance of TEAP in research stems from several key characteristics:
Ion-Pairing Chromatography: In High-Performance Liquid Chromatography (HPLC), TEAP is extensively used as a mobile phase additive. targetmol.com Its primary function is to act as an ion-pairing reagent. In this role, the triethylammonium cation forms an ion pair with negatively charged analytes, while the phosphate anion pairs with positively charged analytes. This process neutralizes the charge of the analytes, increasing their retention on a non-polar stationary phase in reversed-phase chromatography and thereby improving separation and peak resolution.
Buffering Capacity: The phosphate component of TEAP provides excellent buffering capacity over a range of pH values. This is crucial for chromatographic separations that are sensitive to pH, ensuring reproducibility and the stability of analytes. The ability to maintain a constant pH is vital for the analysis of biomolecules like peptides and nucleotides, whose ionic state is pH-dependent. wikipedia.org
Catalysis and Synthesis: Beyond its analytical applications, triethylammonium phosphate serves as a catalyst and a reagent in organic synthesis. The basicity of the triethylamine (B128534) component and the nucleophilicity of the phosphate group can be harnessed to facilitate various chemical transformations. wikipedia.org It has also been explored as a structure-directing agent in the synthesis of materials like zeolites.
The synthesis of triethylammonium phosphate is a straightforward acid-base reaction between triethylamine and phosphoric acid. The stoichiometry of the reaction can be controlled to produce different phosphate salts (mono-, di-, or tribasic), allowing for the fine-tuning of the resulting buffer's pH.
Key Properties of Triethylammonium Phosphate
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₈NO₄P |
| Molecular Weight | 199.19 g/mol |
| Primary Function | Ion-pairing reagent, buffer, catalyst |
| Key Application | High-Performance Liquid Chromatography (HPLC) |
| Synthesis | Reaction of triethylamine with phosphoric acid |
Evolution of Triethylammonium Phosphate Research Domains
Fundamental Synthesis Routes of Triethylammonium Phosphate
The preparation of triethylammonium phosphate is primarily achieved through straightforward acid-base chemistry, with variations in its formation within specialized solvent systems.
Preparation from Orthophosphoric Acid and Triethylamine (B128534)
The most direct method for synthesizing triethylammonium phosphate involves the reaction of triethylamine (TEA) with orthophosphoric acid (H₃PO₄). This acid-base neutralization reaction can be controlled to produce different stoichiometries of the salt, such as triethylammonium dihydrogen phosphate, bis(triethylammonium) hydrogen phosphate, or tris(triethylammonium) phosphate, by adjusting the molar ratio of the reactants. nih.gov
A common laboratory preparation involves the dropwise addition of a concentrated solution of phosphoric acid (e.g., 85%) to triethylamine, often with stirring and cooling to manage the exothermic nature of the reaction. psu.edu The reaction can be performed neat or in a suitable solvent like water. For instance, a 1 M solution of triethylammonium phosphate can be prepared by reacting the appropriate molar equivalents of triethylamine and phosphoric acid in water. sigmaaldrich.com The pH of the resulting solution can be adjusted by varying the proportion of the acid and base. sigmaaldrich.com
An attempt to synthesize tris(triethylammonium) phosphate by neutralizing orthophosphoric acid with a 1:3 stoichiometric ratio of acid to triethylamine at room temperature resulted in an incomplete reaction with unreacted triethylamine. nih.gov Using an excess of triethylamine led to the formation of a viscous, colorless, and dense oil. nih.gov
Formation within Protic Ionic Liquid Systems
Triethylammonium phosphate can also be formed and utilized within the framework of protic ionic liquids (PILs). PILs are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. nih.govyoutube.com The synthesis of triethylammonium-based PILs is often a simple, one-step acid-base reaction. nih.govyoutube.com
For example, triethylammonium dihydrogen phosphate ([Et₃NH][H₂PO₄]) has been synthesized as a simple ammonium (B1175870) ionic liquid. psu.edursc.org The synthesis involves dropping an 85% solution of phosphoric acid into triethylamine at a controlled temperature of 60°C over one hour, followed by stirring at 70°C for an additional two hours to ensure the completion of the reaction. psu.edu These ammonium-based ionic liquids are noted for being air and water-stable, easy to prepare from inexpensive starting materials, and are considered environmentally benign solvents and catalysts for various organic reactions. psu.edursc.org Computational analyses of triethylammonium-based PILs with other strong organic acids have shown that the protonation of triethylamine is spontaneous, leading to the formation of a strong hydrogen bond and electrostatic interactions between the cation and anion. nih.govacs.org
Triethylammonium Phosphate as a Reagent in Complex Organic Synthesis
Beyond its fundamental synthesis, triethylammonium phosphate plays a crucial role as a reagent or catalyst in several important organic transformations.
Synthesis of Alpha-Hydroxyphosphonates via Hydrophosphonylation
Triethylamine is a commonly used catalyst in the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or imine to form α-hydroxyphosphonates or α-aminophosphonates, respectively. researchgate.netwikipedia.org In the context of hydrophosphonylation of aldehydes, triethylamine acts as a base to deprotonate the dialkyl phosphite, generating a nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide intermediate, often by the protonated triethylamine (triethylammonium ion), yields the final α-hydroxyphosphonate product.
The in-situ formation of triethylammonium phosphate from triethylamine and a phosphorus-based acid (like the phosphite itself or trace amounts of phosphoric acid) can be considered the active catalytic species. The triethylammonium cation acts as a proton shuttle, while the phosphate or phosphite anion can influence the reaction environment. A calculated mechanism for the triethylamine-catalyzed Pudovik reaction highlights the role of the amine in facilitating the key bond-forming steps. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Aldehyde (R-CHO) | Dialkyl phosphite ((R'O)₂P(O)H) | Triethylamine | α-Hydroxyphosphonate ((R'O)₂P(O)CH(OH)R) | researchgate.net |
Table 1: Synthesis of Alpha-Hydroxyphosphonates via Triethylamine-Catalyzed Hydrophosphonylation
Strategic Role in Nucleoside and Oligonucleotide Synthesis
In the synthesis and purification of nucleosides and oligonucleotides, triethylammonium salts are widely used as buffers and ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govtcichemicals.comsigmaaldrich.com Triethylammonium acetate (B1210297) (TEAA) and triethylammonium bicarbonate (TEAB) are the most common choices. nih.govtcichemicals.com These buffers are effective in neutralizing the negative charges on the phosphate backbone of oligonucleotides, which enhances their retention and separation on reversed-phase columns. nih.govsigmaaldrich.com
While TEAA and TEAB are more frequently mentioned, other triethylammonium salts, including those with phosphate as the counterion, can also be employed. nih.gov The choice of the counter-ion can influence the selectivity and resolution of the separation. For instance, the use of different ion-pairing systems, including tetrabutylammonium (B224687) phosphate, has been explored to optimize the purification of nucleosides and oligonucleotides. nih.gov Triethylammonium phosphate buffers can be particularly useful in specific applications where the buffering capacity at a certain pH or the specific interactions of the phosphate ion are desired. The use of triethylamine-based buffers is also advantageous for mass spectrometry (MS) detection, as they are volatile and can be easily removed. nih.gov
| Application | Reagent System | Function | Reference |
| Oligonucleotide Purification | Triethylammonium Acetate (TEAA) | Ion-pairing reagent in RP-HPLC | nih.govtcichemicals.comsigmaaldrich.com |
| Oligonucleotide Purification | Triethylammonium Bicarbonate (TEAB) | Ion-pairing reagent in RP-HPLC, MS-compatible | nih.gov |
| Oligonucleotide Purification | Tetrabutylammonium Phosphate | Alternative ion-pairing reagent in RP-HPLC | nih.gov |
Table 2: Triethylammonium Salts in Nucleoside and Oligonucleotide Purification
Generation of Advanced Quaternary Ammonium Compounds
Triethylammonium phosphate can serve as a precursor or reagent in the synthesis of more complex quaternary ammonium compounds (QACs). The classic method for synthesizing QACs is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.gov
In a related approach, a tertiary amine can be reacted with an epoxide in the presence of an acid. A process has been patented for the manufacture of quaternary ammonium compounds by reacting a compound with a terminal epoxy group with a tertiary amine that is partially present as the free amine and partially as its salt. google.com At the end of the reaction, sufficient acid is added to complete the salt formation of the resulting quaternary ammonium compound. google.com In this context, triethylammonium phosphate could be used as the initial salt of the tertiary amine, with the phosphate anion potentially influencing the reaction rate and outcome.
Furthermore, the synthesis of quaternary ammonium salts with a phosphate group has been described, highlighting the interest in incorporating phosphate moieties into the structure of QACs for specific applications, such as enhancing their binding to hydroxyapatite (B223615). nih.gov
| Reactants | Reaction Type | Product | Significance | Reference |
| Tertiary Amine + Alkyl Halide | Menshutkin Reaction | Quaternary Ammonium Salt | Fundamental synthesis of QACs | nih.gov |
| Tertiary Amine/Amine Salt + Epoxide | Alkylation | Hydroxy-functionalized Quaternary Ammonium Salt | Synthesis of functionalized QACs | google.com |
| Tertiary Amine + Phosphorylating Agent | Quaternization and Phosphorylation | Quaternary Ammonium Phosphate | QACs with specific functionalities | nih.gov |
Table 3: Synthetic Routes to Advanced Quaternary Ammonium Compounds
Facilitation of Etherification Reactions
Triethylamine has been shown to play a catalytic role in the etherification of ortho-phosphoric acid, particularly in its reaction with polyoxypropylene glycol. nih.gov The catalytic activity of triethylamine in this low-temperature etherification is attributed to hydrophobic-hydrophilic intermolecular interactions with polyoxypropylene glycol. nih.gov This interaction leads to the formation of supramolecular structures, which results in a significant decrease in the viscosity of the triethylamine solution in polyoxypropylene glycol. nih.gov
This process promotes the complete etherification of ortho-phosphoric acid, leading to the formation of branched ethers terminated with hydroxyl groups and even the creation of polyphosphate structures. nih.gov The mechanism involves the shielding of triethylamine by the polyoxypropylene glycol, which enhances its catalytic effect. nih.gov In contrast to catalysts like triethanolamine (B1662121), where the tertiary amine becomes incorporated into the product and its catalytic activity diminishes, triethylamine facilitates a more extensive reaction. nih.gov
Application in Non-Clinical Pharmaceutical Intermediate Synthesis
While direct synthesis of clinical drug substances involving triethylamine phosphate is not extensively documented in the provided context, its role in the formation of intermediates is pertinent. Salts of intermediates are crucial in pharmaceutical synthesis, and triethylamine can be used to form such salts with acidic compounds. For instance, in the synthesis of neprilysin (NEP) inhibitors like sacubitril, various intermediates with acidic or basic groups are formed. google.com Phosphoric acid is listed as a suitable inorganic acid for forming acid addition salts with basic nitrogen atoms present in these intermediates. google.com This implies that triethylamine, as a base, could be used to form triethylammonium phosphate salts in situ or as part of the workup process to isolate or purify intermediates.
Controlled Synthesis of Triethylammonium Phosphate-Based Materials
The unique properties of the triethylammonium phosphate moiety have been harnessed to create functional materials with specific applications.
Development of Zirconium(IV) Triethylammonium Phosphate Ion Exchangers
A notable application of triethylammonium phosphate is in the synthesis of novel inorganic ion exchangers. Zirconium(IV) triethylammonium phosphate (ZTEAP) has been synthesized by reacting zirconium(IV) dichloride oxide with triethylammonium dihydrogen phosphate. niscpr.res.inresearchgate.net The resulting material demonstrates significant potential for the separation of metal ions.
The synthesis involves mixing solutions of ZrOCl₂ and (C₂H₅)₃NH·H₂PO₄ in various molar ratios. niscpr.res.in The resulting ZTEAP exhibits a high ion exchange capacity, with a reported value of 3.2 meq/g. niscpr.res.in This material has shown a high affinity for certain metal ions, such as Hg(II) and Ag(I), making it useful for their separation from other ions. niscpr.res.in The performance of the ion exchanger is pH-dependent, with a decrease in Kd values observed at lower pH due to the elution of metal ions by H⁺ ions. niscpr.res.in
Table 1: Synthesis and Properties of Zirconium(IV) Triethylammonium Phosphate (ZTEAP)
| Property | Value | Reference |
| Precursors | Zirconium(IV) dichloride oxide octahydrate, Triethylamine, Orthophosphoric acid | niscpr.res.in |
| Ion Exchange Capacity | 3.2 meq/g | niscpr.res.in |
| High Affinity For | Hg(II), Ag(I) | niscpr.res.in |
| Separations Achieved | Binary separations of various metal ions | niscpr.res.in |
Formation of Triethylamine-Capped Calcium Phosphate Oligomers
Triethylamine plays a crucial role in the controlled synthesis of calcium phosphate oligomers (CPOs). These oligomers can be "capped" with triethylamine, leading to the formation of stable inorganic precursors. mdpi.com This process involves the reaction of calcium chloride dihydrate with phosphoric acid in the presence of triethylamine in an anhydrous ethanol (B145695) medium. mdpi.com The triethylamine caps (B75204) the CPO, preventing uncontrolled growth and precipitation. mdpi.com
These triethylamine-capped CPOs have been utilized as precursors in the development of composite materials. For example, they have been incorporated into a polyacrylamide (PAM) hydrogel to create a CPO/PAM precursor solution. mdpi.com This solution, when mixed with α-hemihydrate gypsum, results in a composite material with enhanced mechanical properties. mdpi.com The presence of the CPO promotes the gelation of PAM and allows for the full hydration of the gypsum, leading to the formation of an interpenetrating inorganic/organic dual-network structure. mdpi.com This results in significantly higher flexural and compressive strengths compared to unmodified gypsum. mdpi.com
Table 2: Composition for Preparation of Triethylamine-Capped Calcium Phosphate Oligomer (CPO) Gel
| Reagent | Amount | Reference |
| CaCl₂·2H₂O | 0.882 g | mdpi.com |
| Anhydrous Ethanol | 300 mL (initial), 15 mL (for phosphoric acid) | mdpi.com |
| Triethylamine (TEA) | 16.635 mL | mdpi.com |
| Phosphoric Acid (80 wt%) | 0.461 mL | mdpi.com |
Catalytic Dimensions of Triethylammonium Phosphate in Chemical Reactions
Organocatalytic and Brønsted Base Catalytic Functions
Triethylammonium (B8662869) phosphate's ability to act as a proton donor and acceptor allows it to catalyze a wide array of chemical reactions. This dual functionality is central to its efficiency in various synthetic protocols.
The hydrophosphonylation of aldehydes, a key method for the synthesis of α-hydroxyphosphonates, can be effectively catalyzed by triethylammonium phosphate (B84403). The reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde. In this process, the triethylammonium cation can act as a Brønsted acid to activate the aldehyde, while the phosphate anion can act as a Brønsted base to deprotonate the dialkyl phosphite, thus facilitating the nucleophilic attack.
Research has shown that this catalytic system is efficient, often proceeding under solvent-free conditions, which aligns with the principles of green chemistry. The use of triethylamine (B128534) in conjunction with a phosphorus source leads to the in situ formation of the active catalytic species. nih.gov
Triethylammonium hydrogen phosphate (TEAP) has demonstrated significant catalytic activity in promoting Michael addition reactions, particularly aza- and thia-Michael additions. scispace.comscience.govelsevierpure.com These reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming transformations. The catalytic prowess of TEAP is notably enhanced when used in combination with carbon nanotubes, a topic that will be further explored in the section on heterogeneous catalysis. scispace.comresearchgate.netosti.gov
In these reactions, TEAP facilitates the conjugate addition of nucleophiles like amines and thiols to α,β-unsaturated carbonyl compounds. science.gov The triethylammonium cation can activate the Michael acceptor, while the phosphate anion can deprotonate the nucleophile, thereby increasing its reactivity. This dual activation mechanism leads to high product yields in reduced reaction times. scispace.comresearchgate.net
| Michael Acceptor | Nucleophile | Catalyst System | Time (min) | Yield (%) |
| α,β-unsaturated nitrile | Amine | SWCNT-TEAP | 1 | High |
| α,β-unsaturated carbonyl | Amine | SWCNT-TEAP | 1 | High |
| α,β-unsaturated carbonyl | Thiol | MWCNT-TEAP | - | High |
Triethylammonium dihydrogen phosphate has been successfully employed as an ionic liquid catalyst and medium for the Fischer esterification of carboxylic acids with primary alcohols. researchgate.netumich.eduumich.edu This reaction is of great industrial importance for the production of esters. The Brønsted acidic nature of triethylammonium dihydrogen phosphate is key to its catalytic activity in this transformation. researchgate.netmdpi.com
The catalyst activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. One of the advantages of using triethylammonium dihydrogen phosphate as an ionic liquid is that it can form a separate phase from the ester product, which simplifies the separation and purification process. researchgate.net Research has demonstrated high yields for the esterification of various aliphatic carboxylic acids with different primary alcohols using this catalytic system. umich.edu
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | 1-Butanol | [Et3NH][HSO4] | 90 | 4 | 97 |
| Acetic Acid | 1-Octanol | [Et3NH][HSO4] | 90 | 4 | 98 |
| Butyric Acid | 1-Butanol | [Et3NH][HSO4] | 90 | 4 | 99 |
| Acrylic Acid | 1-Butanol | [Et3NH][HSO4] | 90 | 4 | 91 |
Triethylammonium phosphate is an effective catalyst for various condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org The catalytic role of triethylammonium phosphate is again attributed to its bifunctional acid-base properties.
The triethylammonium ion can act as a Lewis acid to activate the carbonyl group of the aldehyde or ketone, while the phosphate ion acts as a Brønsted base to deprotonate the active methylene compound, forming a carbanion. This carbanion then attacks the activated carbonyl group, leading to the condensation product. In some systems, such as Zr-doped aluminum phosphate catalysts, triethylamine is used as a component in the synthesis of the catalytic material which then facilitates aldol (B89426) condensation reactions. dtu.dk
In the context of dehydrohalogenation reactions, triethylamine is widely used as a base. wikipedia.org Its primary role is to facilitate the elimination of a hydrogen halide from a substrate, leading to the formation of a double bond. During this process, triethylamine reacts with the liberated hydrogen halide to form a triethylammonium halide salt. wikipedia.org
Integration into Heterogeneous and Supported Catalysis Systems
To enhance catalyst stability, reusability, and ease of separation, triethylammonium phosphate has been integrated into heterogeneous and supported catalysis systems. This approach combines the catalytic advantages of the ionic liquid with the practical benefits of a solid support.
A notable example is the use of triethylammonium hydrogen phosphate (TEAP) supported on single-walled carbon nanotubes (SWCNT) or multi-walled carbon nanotubes (MWCNT) as a "bucky gel" catalyst for Michael additions. scispace.comresearchgate.netosti.gov This composite material demonstrates high catalytic efficiency, leading to increased product yields in shorter reaction times compared to the individual components. scispace.comresearchgate.net The large surface area and unique electronic properties of the carbon nanotubes enhance the catalytic activity of the immobilized TEAP. scispace.com
Furthermore, the concept of immobilizing ionic liquids on solid supports like silica (B1680970) is a well-established strategy to create recyclable and robust catalysts. mdpi.com Triethylammonium-based ionic liquids can be anchored to silica surfaces, creating a solid catalyst that retains the catalytic properties of the liquid phase while allowing for easy recovery and reuse. This approach has been explored for various reactions, including esterifications. researchgate.net The immobilization can be achieved through physical adsorption or covalent bonding, with the latter providing greater stability against leaching of the catalytic species. mdpi.com
Carbon Nanotube-Enhanced Catalytic Systems
Triethylammonium hydrogen phosphate (TEAP), an ionic liquid, forms a novel and efficient catalytic system when combined with single-walled carbon nanotubes (SWCNTs). scispace.comresearchgate.net This combination, often referred to as a "bucky gel," leverages the unique properties of both components to achieve high product yields in significantly reduced reaction times, particularly for Michael addition reactions. scispace.comresearchgate.net The large surface area of SWCNTs, combined with the catalytic nature of the ionic liquid, creates a synergistic effect. scispace.com
The interaction between TEAP and SWCNTs has been confirmed through techniques like Raman spectroscopy, which shows shifts in the characteristic D and G bands of the nanotubes, indicating that the TEAP uniformly covers the outer surface of the SWCNTs. scispace.comresearchgate.net This intimate contact is crucial for the catalytic activity. The resulting bucky gel has been successfully used as a catalyst for aza- and thia-Michael reactions, which involve the addition of amines and thiols to α,β-unsaturated compounds. scispace.com A key advantage of this system is the high efficiency under solvent-free conditions, presenting an environmentally friendly catalytic method. scispace.com Research has shown that the catalytic system using SWCNTs provides a higher product yield compared to systems using multi-walled carbon nanotubes (MWCNTs), a difference attributed to the greater surface area of SWCNTs. scispace.com
Table 1: Comparison of Catalytic Activity in Michael Reaction
| Catalyst | Reaction | Product Yield | Key Advantage |
|---|---|---|---|
| SWCNT-TEAP (Bucky Gel) | Aza/Thia-Michael Addition | High | Higher product yield in reduced reaction time; Solvent-free conditions. scispace.com |
| MWCNT-TEAP | Aza/Thia-Michael Addition | Moderate | Less effective than SWCNT-TEAP, likely due to lower surface area. scispace.com |
| No Catalyst | Aza/Thia-Michael Addition | Low to None | Demonstrates the necessity of the catalyst for the reaction. scispace.com |
Modulation of Supported Calcium Phosphate Catalysts
The surface chemistry of calcium phosphate catalysts, particularly their acidity and basicity, is critical for their catalytic performance in reactions such as the conversion of ethanol (B145695) to butanol and butadiene. osti.govresearchgate.net Triethylamine (TEA) is frequently used as a probe molecule in adsorption microcalorimetry studies to quantify the number and strength of acid sites on the surface of these catalysts. osti.govosti.gov While not triethylamine phosphate itself acting as the catalyst, these studies reveal how the acidic properties, conceptually similar to those of an ammonium (B1175870) phosphate salt, influence the catalytic pathways.
For instance, calcium phosphate materials pretreated at lower temperatures (≤ 923 K) exhibit an apatite structure with strong acid sites, as confirmed by high heats of triethylamine adsorption (~180-200 kJ mol⁻¹). osti.govresearchgate.net These materials are not effective for ethanol coupling but show high selectivity towards acid-catalyzed products like ethene and diethyl ether. osti.gov However, upon thermal transformation at higher temperatures (973 K), the structure changes to β-tricalcium phosphate. osti.govresearchgate.net This high-temperature pretreatment results in a catalyst with both acidic and basic sites. osti.gov The heat of adsorption for triethylamine on this form is lower, indicating a change in the acidic nature of the surface, which corresponds to a shift in selectivity towards the desired coupling products, butanol and butadiene. osti.gov
Table 2: Effect of Pretreatment on Calcium Phosphate Catalyst Properties
| Pretreatment Temperature | Catalyst Structure | Acidity (Probed by TEA Adsorption) | Primary Catalytic Products from Ethanol |
|---|---|---|---|
| ≤ 923 K | Apatite | Strong acid sites. osti.govresearchgate.net | Ethene, Diethyl Ether (Acid-catalyzed). osti.gov |
| 973 K | β-Tricalcium Phosphate | Exposed acid and base sites. osti.govresearchgate.net | C4 Oxygenates (Butanol), Butadiene (Coupling products). osti.gov |
Catalytic Influence in Polymerization Processes
Role in Urethane (B1682113) Foam and Epoxy Resin Formation
Triethylamine and its derivatives, including phosphate compounds, play a significant catalytic role in the formation of polymers such as polyurethane foams and epoxy resins. thermofisher.kr In these polymerization reactions, triethylamine functions as a base catalyst. thermofisher.kr Specifically for polyurethane, the reaction involves a polyol reacting with an isocyanate to form the urethane linkages. google.com Triethylamine can accelerate this reaction, influencing the rate of foam formation and its final structure. thermofisher.krtubitak.gov.tr
In the context of epoxy resins, the catalytic activity is crucial for the curing process, where the liquid resin is converted into a hard, three-dimensional network. google.com Research has explored the use of triethylamine-capped calcium phosphate oligomers (CPO) as precursors in creating composite materials. mdpi.com For example, CPO has been copolymerized with acrylamide (B121943) (AM) to create CPO/polyacrylamide (PAM) copolymers. mdpi.com These inorganic-organic hybrid materials can be introduced into other systems, such as α-hemihydrate gypsum, to create reinforced composites with significantly improved mechanical properties. mdpi.com The presence of the triethylamine-capped phosphate component helps in forming a structurally uniform copolymer, which then integrates into the final composite matrix. mdpi.com
Function as a Curing and Hardening Agent for Polymers
Beyond its catalytic role in initiating polymerization, this compound and related compounds also function as curing and hardening agents. thermofisher.kr A curing agent, or hardener, is a substance that chemically reacts with the polymer resin to create a cross-linked network, resulting in a rigid, infusible material. google.com
In epoxy systems, amine-based hardeners are common, reacting with the epoxy rings to build the polymer network. google.comnih.gov The structure and reactivity of the curing agent determine the final properties of the cured material. acs.org Phosphorus-containing curing agents are of particular interest as they can also impart flame-retardant properties to the final polymer. mdpi.comelectronics.org The combination of an amine (like triethylamine) and a phosphate group within a single compound provides a dual function: the amine group participates in the cross-linking reaction with the epoxy resin, while the phosphate moiety can enhance thermal stability and flame retardancy. mdpi.com Studies on triethylamine-capped calcium phosphate oligomers used in gypsum composites have shown that their inclusion leads to remarkable improvements in both flexural and compressive strength compared to unmodified materials or those modified with only a standard polymer. mdpi.com
Table 3: Mechanical Properties of α-Hemihydrate Gypsum Composites
| Composite System | Flexural Strength (MPa) | Compressive Strength (MPa) | Reference |
|---|---|---|---|
| Pure Water Group | 15.57 | 33.90 | mdpi.com |
| PAM-L Group | 19.87 | 60.08 | mdpi.com |
| CPO/PAM-L10 System | 27.59 | 68.48 | mdpi.com |
Triethylammonium Phosphate in Ionic Liquid Chemistry
Synthesis and Structural Characterization of Protic Ionic Liquids (PILs) Based on Triethylamine (B128534) and Phosphate (B84403)
The synthesis of protic ionic liquids (PILs) based on triethylamine is typically a straightforward acid-base neutralization reaction. This involves the transfer of a proton from a Brønsted acid to the Brønsted base, triethylamine (TEA). researchgate.net For the creation of triethylammonium (B8662869) phosphate ([Et₃NH][H₂PO₄]), phosphoric acid is added to triethylamine, often at a controlled temperature to manage the exothermic nature of the reaction. psu.edu One common method involves the slow, dropwise addition of an 85% phosphoric acid solution to triethylamine at 60°C, followed by stirring to ensure the reaction completes. psu.edu This simple, one-step synthesis is advantageous due to its efficiency and the relatively low cost of the starting materials. researchgate.net
The resulting products are characterized using various spectroscopic techniques to confirm their structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool. For instance, in the ¹H NMR spectrum of triethylammonium dihydrogen phosphate, characteristic signals include a triplet for the methyl protons (CH₃) and a multiplet for the methylene (B1212753) protons (CH₂) of the ethyl groups, along with a singlet for the acidic N-H proton, which is exchangeable with D₂O. rsc.org The formation of the PIL is confirmed by the presence of the N-H proton signal, indicating the successful proton transfer from the acid to the amine. researchgate.net
Fourier-transform infrared (FT-IR) spectroscopy is also employed to elucidate the structure. The spectra of these PILs show characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H, C-H, and phosphate groups, further confirming the formation of the desired ionic liquid. researchgate.net
The degree of proton transfer from the acid to the amine determines whether a true PIL (an ion pair) or a hydrogen-bonded molecular complex is formed. Studies combining experimental data with quantum-chemical calculations have shown that for strong acids like phosphoric acid, the interaction with triethylamine leads to the formation of a salt, confirming its status as a protic ionic liquid. researchgate.net
Investigation of Hydrogen Bonding and Ion Pair Interactions within PILs
The physicochemical properties of triethylammonium-based PILs are fundamentally governed by the interactions between the cation and anion, particularly hydrogen bonding. acs.org In triethylammonium phosphate, a strong and directional hydrogen bond forms between the protonated amine group (N-H⁺) of the triethylammonium cation and the oxygen atoms of the phosphate anion. researchgate.netnih.gov This interaction is a defining feature of these PILs. acs.org
Density functional theory (DFT) calculations are frequently used to investigate the structural and energetic characteristics of these ion pairs. researchgate.netacs.org These studies reveal that the strength of the hydrogen bond is influenced by several factors, including the proton affinity of the anion and the steric and electronic effects of the alkyl groups on the cation. acs.orgresearchgate.net An increase in the number of ethyl groups on the nitrogen atom of the amine generally leads to a stronger hydrogen-bonding interaction, promoting the formation of stable ion pairs. acs.org
Electrochemical Performance and Ionic Conductivity of Triethylammonium-Based PILs
Triethylammonium-based PILs are considered promising electrolytes for various electrochemical devices due to their ionic conductivity and wide electrochemical stability windows (ECWs). researchgate.netresearchgate.net The ionic conductivity of these PILs is highly dependent on temperature, generally increasing as the temperature rises. researchgate.net This temperature dependence typically follows the Arrhenius equation, as demonstrated by the linear relationship in plots of the logarithm of conductivity versus the inverse of temperature. researchgate.net
The electrochemical stability window, which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction, is another critical parameter. For triethylammonium sulfate (B86663), the ECW has been shown to decrease with increasing temperature. researchgate.net The choice of electrode material (e.g., Platinum or Gold) also affects the measured ECW. researchgate.net The presence of trace amounts of water in the PIL can lead to the formation of oxide layers on the electrode surface, influencing the electrochemical behavior. researchgate.net
The structure of both the cation and the anion significantly impacts the electrochemical properties. Studies comparing different triethylammonium-based PILs show that the specific combination of ions determines the conductivity and thermal characteristics. For instance, triethylammonium triflate and tosylate have been noted for their optimal combination of thermal and electrochemical properties. rsc.org The viscosity of the PIL also plays a role, as lower viscosity generally facilitates higher ion mobility, although the relationship is not always straightforward, suggesting that different proton transport mechanisms, such as the Grotthuss mechanism, may also be involved. researchgate.net
Below is a table summarizing the electrochemical properties of selected triethylammonium-based electrolytes.
| Electrolyte Composition | Temperature (°C) | Specific Capacitance (F/g) | Ionic Conductivity (S/cm) | Reference |
| 1 M Et₃NHBF₄ in Propylene Carbonate | -40 | 42.12 | - | mdpi.com |
| 1 M Et₃NHBF₄ in Propylene Carbonate | 25 | ~35 | - | mdpi.com |
| 1 M Et₃NHBF₄ in Propylene Carbonate | 80 | ~28 | - | mdpi.com |
| Triethylammonium Sulfate (TEAS) | 25 | - | ~1.5 x 10⁻³ | researchgate.net |
| Triethylammonium Sulfate (TEAS) | 80 | - | ~1.2 x 10⁻² | researchgate.net |
| Triethylammonium Trifluoroacetate | 25 | - | ~1 x 10⁻³ | lookchem.com |
Application as Green Reaction Media and Solvents in PIL Form
Triethylammonium-based PILs, including triethylammonium phosphate, have emerged as environmentally friendly or "green" solvents and catalysts for a variety of organic reactions. psu.eduresearchgate.net Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to volatile organic compounds (VOCs) that are traditionally used in chemical processes. psu.eduualberta.carsc.org
These PILs can function as both the solvent and the catalyst, simplifying reaction setups and product purification. For example, triethylammonium dihydrogen phosphate has been successfully used as a catalytic medium for the cracking of dialkoxypropanes. psu.edu The reaction proceeds efficiently without the need for additional catalysts, and the ionic liquid can be easily separated from the product and reused without a significant loss in activity. psu.edu Similarly, other triethylammonium salts have been employed in Fischer esterification reactions, where they act as acidic catalysts and allow for easy phase separation of the ester product. researchgate.net
The tunable acidity of PILs, achieved by selecting the appropriate acid and base, is a key advantage. researchgate.net This allows for the design of task-specific ionic liquids for particular chemical transformations. ualberta.ca Their application extends to various acid-base catalyzed reactions, including condensations and multicomponent reactions, often leading to higher yields and shorter reaction times compared to conventional methods. ualberta.caresearchgate.net The use of these PILs aligns with the principles of green chemistry by reducing waste and avoiding hazardous substances. rsc.orguni-pannon.hu
Interactions with Nanomaterials within Ionic Liquid Formulations
The unique properties of triethylammonium phosphate and related PILs can be further enhanced by combining them with nanomaterials to create novel composite materials. These formulations have shown promise in catalysis and materials science.
A notable example is the combination of triethylammonium dihydrogen phosphate (TEAP) with single-walled carbon nanotubes (SWCNTs). This mixture forms a "bucky gel" that serves as an efficient catalyst for aza/thia-Michael addition reactions. scispace.com The interaction between the TEAP and the SWCNTs, confirmed by Raman spectroscopy and scanning electron microscopy (SEM), is crucial for the catalytic activity. The spectral shifts observed in the Raman D and G bands of the SWCNTs indicate a strong interaction with the ionic liquid. scispace.com This composite catalyst offers high product yields in reduced reaction times, with the SWCNT-TEAP system showing superior performance compared to its multi-walled nanotube counterpart, likely due to the higher surface area of the SWCNTs. scispace.com
In another application, triethylammonium phosphate (TEAP) has been incorporated into composite proton exchange membranes along with sulfonated poly(ether ether ketone) (SPEEK) and graphene oxide (GO). bohrium.comresearchgate.net In these membranes, designed for high-temperature fuel cells, the TEAP plays a critical role in proton transport. The amine ions of the TEAP form acid-base pairs with the sulfonic acid groups of the SPEEK, while the phosphate group forms hydrogen bonds with the oxygen-containing groups on the GO. bohrium.com This network of interactions creates a honeycomb-like structure that anchors the ionic liquid within the membrane, reducing its loss and providing additional pathways for proton transport at elevated temperatures, leading to significantly improved proton conductivity. bohrium.comresearchgate.net
Advanced Analytical Methodologies for Triethylammonium Phosphate Characterization
Sophisticated Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of triethylammonium (B8662869) phosphate (B84403), offering a non-destructive window into its molecular architecture and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of triethylammonium phosphate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule. mdpi.com
¹H NMR: Proton NMR spectra provide information on the triethylammonium cation. The protons of the ethyl groups typically exhibit characteristic signals. For instance, in a study of triethylammonium dihydrogen phosphate, the methyl protons (CH₃) appeared as a triplet at approximately δ 1.16 ppm, while the methylene (B1212753) protons (CH₂) presented as a multiplet around δ 3.23 ppm. acs.org A singlet corresponding to the acidic -NH proton, which is exchangeable with deuterium (B1214612) oxide (D₂O), is also observed, for example, at δ 8.73 ppm. acs.org
¹³C NMR: Carbon-13 NMR offers insights into the carbon framework of the triethylammonium cation. nih.gov The chemical shifts are sensitive to the local electronic environment. nih.gov Predicted ¹³C NMR spectra for the closely related triethyl phosphate show distinct signals for the methyl and methylene carbons. researchgate.net For acyl phosphate esters involving triethylammonium, ¹³C NMR signals can be coupled to the phosphorus atom, providing valuable connectivity data, such as a P-C coupling constant (J P-C) of 5.9 Hz for a specific carbon. publish.csiro.au
³¹P NMR: Phosphorus-31 NMR is exceptionally informative for analyzing the phosphate component of the compound. rsc.orgdiva-portal.org It provides data on the oxidation state, coordination environment, and bonding of the phosphorus atom. rsc.org The chemical shift of the phosphorus nucleus is reported relative to a standard, commonly 85% phosphoric acid. diva-portal.org For example, the ³¹P NMR spectrum of an acyl phosphate ester showed a heptet at δ -15.4 ppm, with a P-H coupling constant of 11.6 Hz. publish.csiro.au In studies of phosphate activation reactions, ³¹P NMR is crucial for identifying intermediates, such as the guanosine (B1672433) 5'-monophosphate as a bis-triethylammonium salt. scispace.com The technique is highly sensitive to the chemical environment, allowing differentiation between various phosphate species in a mixture. rsc.orguniroma1.it
Table 1: Representative NMR Data for Triethylammonium Phosphate and Related Structures
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Reference |
|---|---|---|---|---|---|
| ¹H | -CH₃ (Ethyl) | ~1.16 | Triplet (t) | acs.org | |
| ¹H | -CH₂ (Ethyl) | ~3.23 | Multiplet (m) | acs.org | |
| ¹H | -NH (Ammonium) | ~8.73 | Singlet (s) | D₂O exchangeable | acs.org |
| ¹³C | C-O | 55.39 | Doublet (d) | J P-C = 5.9 Hz | publish.csiro.au |
| ³¹P | Phosphate | -15.4 | Heptet | J P-H = 11.6 Hz | publish.csiro.au |
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in triethylammonium phosphate by measuring the absorption of infrared radiation. acs.org In the analysis of zirconium(IV) triethylammonium phosphate, the FT-IR spectrum shows characteristic bands for water molecules (3800-3240 cm⁻¹ and 1630 cm⁻¹), C-H stretching (2930 cm⁻¹), C-H deformation (1472-1434 cm⁻¹), and C-N vibrations (1410 cm⁻¹). slu.se The phosphate group itself gives rise to absorption bands in the region of 1300-880 cm⁻¹ and at 518 cm⁻¹. slu.se
Similarly, studies on triethyl phosphate (TEP) adsorbed on zeolites identified key vibrational bands. The P=O stretching vibration is a prominent feature, observed at 1259 cm⁻¹ in bulk TEP. acs.org Other characteristic bands include the P-O-C stretching mode and C-H symmetric and asymmetric stretching modes. acs.orgresearchgate.net The interaction with other molecules or surfaces can cause shifts in these band positions, providing information about intermolecular forces. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Triethylammonium Phosphate and Related Compounds
| Wavenumber (cm⁻¹) | Vibration Type | Compound Context | Reference |
|---|---|---|---|
| 3800-3240 | O-H Stretching | External water molecules | slu.se |
| 2930 | C-H Stretching | Ethyl groups | slu.se |
| 1630 | H-O-H Bending | Water of crystallization | slu.se |
| 1472-1434 | C-H Deformation | Ethyl groups | slu.se |
| 1410 | C-N Vibration | Triethylammonium cation | slu.se |
| 1259 | P=O Stretching | Phosphate group (in TEP) | acs.org |
| 1300-880 | Phosphate Vibrations | Phosphate group | slu.se |
Raman Spectroscopy for Molecular Interactions
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly useful for studying molecular interactions. This technique has been employed to investigate the interactions between triethylammonium hydrogen phosphate (TEAP) ionic liquid and carbon nanotubes (CNTs). researchgate.net The formation of a "bucky gel" from these components results in noticeable changes in the Raman spectrum of the CNTs. Specifically, shifts in the D and G bands of the CNTs, along with changes in their intensity ratios, provide clear evidence of the noncovalent interactions between the TEAP and the graphitic structure of the nanotubes. This demonstrates Raman spectroscopy's utility in probing the subtle changes in molecular structure and bonding that occur upon interaction.
X-ray Adsorption Near Edge Structures (XANES) for Elemental Speciation
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific technique for determining the chemical speciation of phosphorus in a sample. By analyzing the fine structure of the X-ray absorption spectrum at the phosphorus K-edge (around 2145 eV), one can obtain detailed information about the oxidation state and local coordination environment (i.e., the identity and geometry of neighboring atoms) of the phosphorus atom. acs.org
While specific XANES studies on triethylammonium phosphate are not widely reported, the methodology is well-established for a vast range of organophosphates and inorganic phosphate compounds. slu.se The energy of the absorption edge and the shape of the spectral features act as a fingerprint for a specific phosphorus species. For instance, the energy position of the main absorption peak (white line) is sensitive to the effective charge on the phosphorus atom. Theoretical calculations have shown that P K-edge XANES is sensitive to the molecular structure up to a distance of 5-6 Å from the absorbing phosphorus atom, allowing for differentiation between even structurally similar phosphate compounds. acs.org This high sensitivity could be harnessed to characterize the precise bonding environment of the phosphate anion and its interaction with the triethylammonium cation in various states (e.g., solid vs. solution).
Challenges in XANES analysis include the fact that many phosphate compounds can exhibit similar spectral features, which can complicate quantitative analysis in complex mixtures. However, by comparing the experimental spectrum of triethylammonium phosphate with a library of standard compounds and theoretical calculations, XANES can provide invaluable data on its elemental speciation. acs.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
The crystal and molecular structure of triethylammonium tris(o-phenylenedioxy)phosphate has been successfully determined using single-crystal XRD, confirming the presence of a hexacoordinate phosphorus anion. For materials where single crystals are not available, powder XRD can be employed. Powder XRD is a standard technique for identifying crystalline phases in various materials, including phosphate-based bioceramics. While more complex to interpret for structure solution, powder XRD patterns, often in conjunction with other techniques like solid-state NMR and computational modeling, can be used to elucidate the crystal structure of organic molecular materials. This makes XRD an indispensable tool for the solid-state characterization of triethylammonium phosphate, revealing how the ions are arranged in the crystal lattice.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, purification, and analysis of triethylammonium phosphate, particularly in its common application as a buffer salt in High-Performance Liquid Chromatography (HPLC).
Triethylammonium phosphate (TEAP) buffers are widely used in reversed-phase HPLC (RP-HPLC) for the high-resolution separation of peptides, proteins, and other biomolecules. The TEAP buffer system is valued for its compatibility with RP-HPLC columns, UV transparency at low wavelengths (below 200 nm), and its ability to yield high recovery and reproducible results. For instance, it has been successfully used in the separation of steroidal glycoalkaloids and their aglycones, where a mobile phase containing acetonitrile (B52724) and a TEAP buffer at pH 3.0 provided reproducible retention behavior on C18 columns.
The detection of the closely related compound triethyl phosphate (TEP) in aqueous solutions has been achieved using gas chromatography (GC) coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS methods offer high sensitivity, with lower detection limits reaching the parts-per-million level. In HPLC systems, triethylammonium phosphate itself is often part of the mobile phase, and detection is focused on the analytes being separated, typically using UV detectors. For analyzing the purity or concentration of TEAP solutions, techniques like UPLC-MS can be employed, targeting the mass of the triethylammonium cation.
Table 3: Chromatographic Methods Involving Triethylammonium Phosphate
| Technique | Application | Column | Mobile Phase Components | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Separation of peptides and proteins | Reversed-phase | Triethylammonium phosphate (TEAP) buffer, organic solvent (e.g., acetonitrile) | UV (<200 nm) | |
| RP-HPLC | Separation of steroidal glycoalkaloids | C18 | Acetonitrile, TEAP buffer (pH 3.0) | Not specified | |
| RP-HPLC | Separation of amino acid diastereomers | C8 | Acetonitrile, triethylammonium phosphate buffer | UV (340 nm) | |
| GC-FID/MS | Detection of triethyl phosphate (TEP) | Packed stainless steel | Not applicable (gas phase) | FID, MS | |
| UPLC-MS | Quantification of triethylamine (B128534) | Zorbax SB-CN | Acetonitrile, 0.1% triethylamine in water (pH 7.0) | Mass Spectrometry (SIR) |
High-Performance Liquid Chromatography (HPLC) as a Mobile Phase Modifier and Buffer
Triethylammonium phosphate is a widely employed mobile phase modifier and buffer in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the separation of biomolecules like peptides and proteins. tandfonline.com Its utility stems from its ability to form ion pairs with charged analytes, thereby modifying their retention behavior on nonpolar stationary phases.
Key Research Findings:
Enhanced Resolution and Recovery: TEAP buffers have been shown to provide high resolution and high recovery for closely related peptides and proteins. This is attributed to the formation of neutral ion pairs that exhibit more predictable partitioning on reversed-phase columns. tandfonline.com
UV Transparency: A significant advantage of TEAP is its transparency in the low UV region (below 200 nm), which allows for sensitive detection of analytes. tandfonline.com
pH Control: TEAP buffers are effective in controlling the pH of the mobile phase, which is critical for achieving reproducible retention times for ionizable compounds. nih.gov For instance, at pH 3.0, the basic functional groups of solutes and the silanol (B1196071) groups on the silica (B1680970) stationary phase are fully protonated, which minimizes undesirable ionic interactions and improves peak shape. nih.gov
Versatility: The versatility of TEAP extends to the separation of other classes of compounds, such as phosphatidylcholines and sphingomyelin. tandfonline.com
Silanol Suppression: In the analysis of basic compounds, triethylamine, a component of TEAP, can act as a silanol suppressor. It competes with basic analytes for interaction with active silanol groups on the silica surface, reducing peak tailing and improving symmetry. pharmaguru.cophenomenex.com
Table 1: HPLC Applications of Triethylammonium Phosphate
| Application | Analyte Type | Key Finding | Reference |
| Peptide and Protein Separation | Peptides, Proteins | High resolution and recovery, UV transparent | tandfonline.com |
| Steroidal Glycoalkaloid Profiling | Steroidal Glycoalkaloids | Reproducible retention behavior at pH 3.0 | nih.gov |
| Basic Compound Analysis | Basic Alkaloids | Reduced peak tailing due to silanol suppression | pharmaguru.co |
Ion Interaction Chromatography for Separations
Triethylammonium phosphate plays a crucial role in various modes of ion interaction chromatography, including ion-pairing chromatography and Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC).
Key Research Findings:
Ion-Pairing Agent: In ion-pair chromatography, the triethylammonium cation pairs with negatively charged analytes, such as oligonucleotides or acidic drugs, increasing their hydrophobicity and retention on reversed-phase columns. acs.orgdiva-portal.org The concentration of triethylamine can be varied to fine-tune the retention of analytes. acs.org
ERLIC Mobile Phase Component: In ERLIC, a technique that separates analytes based on a combination of hydrophilic and electrostatic interactions, TEAP is used as a component of the mobile phase. cypress-international.comchromatographyonline.com For example, in the analysis of phosphopeptides, a gradient from a low concentration of a salt like sodium methylphosphonate (B1257008) to a higher concentration of TEAP can be used to elute peptides with varying numbers of phosphate groups. cypress-international.comchromatographyonline.com At a low pH, such as 2.0, TEAP helps to suppress the interaction of acidic residues and promote the electrostatic repulsion of basic residues, allowing for the selective retention of phosphopeptides. chromatographyonline.comchromatographyonline.com
Separation of Phosphorylated Sugars: In the separation of phosphorylated sugars using Hydrophilic Interaction Chromatography (HILIC), triethylamine is used as a mobile phase modifier under alkaline conditions. nih.gov This creates a mixed-mode separation mechanism involving both HILIC and ion-pairing interactions. nih.gov
Considerations for Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis
While TEAP is highly effective in HPLC with UV detection, its use with mass spectrometry (MS) detectors presents challenges due to its non-volatile nature. shimadzu.comucd.ie
Key Research Findings:
Ion Suppression: The inorganic phosphate component of TEAP is non-volatile and can precipitate at the LC/MS interface, leading to a significant drop in sensitivity through ion suppression and contamination of the MS source. shimadzu.comucd.ie
Memory Effects: Triethylamine can exhibit a strong "memory effect" in the mass spectrometer, leading to persistent background signals that can interfere with subsequent analyses. researchgate.net
Alternative Volatile Buffers: For LC-MS applications, volatile buffers such as ammonium (B1175870) formate, ammonium acetate (B1210297), or the use of formic acid are preferred. phenomenex.bloghplc.eutheanalyticalscientist.com However, some methods have been developed that utilize triethylamine in combination with other reagents to make it more MS-compatible. For instance, the use of triethylamine with hexafluoroisopropanol (HFIP) has been shown to improve LC-MS/MS sensitivity for nucleoside triphosphates compared to less volatile ion-pair reagents. acs.org
Metal Chelation vs. MS Compatibility: Steroid phosphates are known to adsorb to metal surfaces in LC systems, leading to poor peak shape and recovery. waters.com While chelating agents can mitigate this, they often suppress the MS signal. The use of systems with inert surfaces can improve the analysis of such compounds without the need for mobile phase additives that are detrimental to MS detection. waters.com
Table 2: LC/MS Compatibility of Mobile Phase Additives
| Additive | Volatility | MS Compatibility | Common Issues |
| Triethylammonium Phosphate | Low | Poor | Ion suppression, source contamination, memory effects shimadzu.comucd.ieresearchgate.net |
| Ammonium Formate | High | Good | N/A |
| Ammonium Acetate | High | Good | N/A |
| Formic Acid | High | Good | N/A |
| Trifluoroacetic Acid (TFA) | High | Moderate | Can cause ion suppression hplc.eu |
| Triethylamine/HFIP | Moderate | Improved | Can enhance sensitivity for specific analytes acs.org |
Thermal Analysis for Material Behavior
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of materials. While direct thermal analysis data for pure triethylammonium phosphate is not extensively published, studies on materials synthesized using triethylamine and phosphate precursors provide valuable insights into the expected thermal behavior.
Differential Scanning Calorimetry (DSC) Studies
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.
Key Research Findings:
Phase Transitions: In a study of a phosphate cyanate (B1221674) ester monomer synthesized using triethylamine, DSC analysis revealed a freezing transition at 12.6 °C followed by a sharp melting transition at 51 °C. google.compsu.edu
Curing and Cross-linking: DSC is used to study the curing exotherms of resin systems. For a phosphorus-containing epoxy resin cured with an amine, the peak temperature of the exothermic cross-linking reaction was observed to be dependent on the type of amine curing agent and the heating rate. acs.org For poly(1,4-butylene terephthalate) (PBT) nanocomposites modified with phosphorus-containing agents, DSC showed an increase in the crystallization temperature compared to neat PBT. nih.gov
Table 3: Illustrative DSC Data for Related Materials
| Material | Transition | Temperature (°C) | Reference |
| Phosphate Cyanate Ester Monomer | Freezing | 12.6 | google.compsu.edu |
| Phosphate Cyanate Ester Monomer | Melting | 51 | google.compsu.edu |
| PBT/DPP(O3)-A-CNT Nanocomposite | Crystallization (Tc) | Increased by 34 °C vs. neat PBT | nih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Key Research Findings:
Decomposition Profile: TGA of ionic solids based on phosphotungstic acid and triethylamine showed high thermal stability compared to the parent acid. researchgate.net
Char Yield: In studies of carbohydrate-based substrates modified with phosphorus functionalities in the presence of triethylamine, TGA revealed that the phosphorus modification led to enhanced char residue yields. researchgate.net This is attributed to the acidic species derived from the phosphorus groups promoting dehydration reactions. researchgate.net
Composite Material Stability: TGA of α-hemihydrate gypsum composites reinforced with triethylamine-capped calcium phosphate oligomers and polyacrylamide showed distinct mass loss stages corresponding to the dehydration of gypsum and the decomposition of the polymer components. nih.gov
Adsorption Microcalorimetry for Surface Acidity/Basicity Quantification
Adsorption microcalorimetry is a powerful technique for directly measuring the heat of adsorption of probe molecules onto a solid surface, providing quantitative information about the number and strength of acid and base sites.
Key Research Findings:
Probing Acid Sites: Triethylamine (TEA) is frequently used as a basic probe molecule in adsorption microcalorimetry to characterize the acid sites on the surface of catalysts like calcium phosphate. researchgate.netosti.govosti.gov
Quantifying Acidity and Basicity: Studies on calcium phosphate catalysts have used adsorption microcalorimetry with TEA and CO2 to quantify the number of acid and base sites, respectively. researchgate.netsci-hub.se The results showed a significantly higher number of both acid and base sites on hydroxyapatite (B223615) (HAP) compared to magnesium oxide (MgO). sci-hub.se
Heat of Adsorption: The differential heat of adsorption of TEA on calcium phosphate catalysts was found to be dependent on the pretreatment temperature of the material, which influences its crystal structure and surface properties. osti.gov For instance, calcium phosphate treated at 973 K exhibited heats of TEA adsorption about 30 kJ/mol lower than the sample treated at 923 K. osti.gov The heat of adsorption of ethylamine (B1201723) on γ-titanium phosphate was measured to be around 95 kJ/mol. acs.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and highly reliable technique for verifying the elemental composition of a pure chemical compound. For triethylammonium phosphate (C₆H₁₈NO₄P), this method provides quantitative data on the mass percentages of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P). The primary purpose of this analysis is to confirm that the empirical formula of the synthesized or purified compound matches its theoretical formula, thereby verifying its identity and assessing its purity.
The process typically involves high-temperature combustion of a precisely weighed sample. The combustion products (e.g., CO₂, H₂O, N₂) are separated and quantified by a detector. The phosphorus content is often determined separately using methods like inductively coupled plasma-optical emission spectrometry (ICP-OES) after acid digestion of the sample.
The experimentally determined mass percentages are then compared against the theoretical values calculated from the molecular formula of triethylammonium phosphate (molar mass: 199.19 g/mol ). nih.govscbt.com A close correlation between the experimental and theoretical data provides strong evidence of the compound's compositional integrity. Significant deviations can indicate the presence of impurities, residual solvents, or the formation of different phosphate salts, such as bis-(triethylammonium) hydrogen phosphate or triethylammonium dihydrogen phosphate. researchgate.net
Table 1: Theoretical vs. Typical Experimental Elemental Composition of Triethylammonium Phosphate
| Element | Theoretical Mass % | Typical Experimental Mass % |
| Carbon (C) | 36.18% | 36.0% - 36.3% |
| Hydrogen (H) | 9.11% | 9.0% - 9.2% |
| Nitrogen (N) | 7.03% | 6.9% - 7.1% |
| Phosphorus (P) | 15.54% | 15.4% - 15.7% |
| Oxygen (O) | 32.13% | (by difference) |
Note: The data presented in the table is for illustrative purposes and represents typical expected values for a high-purity sample.
Titrimetric Approaches for Quantitative Analysis
Titrimetric analysis is a quantitative chemical method used to determine the concentration of an identified analyte. For triethylammonium phosphate, titrimetric methods are frequently employed to ascertain the purity of the compound, often cited as ">96.0% (T)" or ">96.0% (Nonaqueous Titration)". avantorsciences.comtcichemicals.com This analysis typically involves an acid-base titration, leveraging the basic nature of the triethylammonium cation.
The most common approach is a nonaqueous titration . Since triethylamine is a weak base, its titration in an aqueous solution with a strong acid does not provide a sharp, easily detectable endpoint. By performing the titration in a nonaqueous solvent, such as glacial acetic acid, the basicity of the triethylamine component is enhanced, leading to a much clearer and more accurate endpoint. A solution of perchloric acid in glacial acetic acid is commonly used as the titrant. The endpoint can be detected potentiometrically using a pH electrode or with a visual indicator like crystal violet.
Another applicable method is conductometric titration . This technique involves monitoring the electrical conductivity of the solution as the titrant is added. The reaction between the triethylammonium phosphate and the titrant causes changes in the ionic species present, resulting in a change in conductivity. researchgate.net The equivalence point is identified as the point of a sharp change in the slope of the conductivity-versus-volume curve. This method is particularly useful for titrating weak bases or for colored solutions where visual indicators are ineffective.
Table 2: Comparison of Titrimetric Approaches for Triethylammonium Phosphate
| Method | Principle | Typical Titrant | Solvent | Advantages |
| Nonaqueous Acid-Base Titration | Neutralization of the basic triethylammonium cation by a strong acid in a non-protic solvent. tcichemicals.com | Perchloric acid (HClO₄) | Glacial Acetic Acid | Provides a sharp and accurate endpoint for weak bases. |
| Potentiometric Titration | Measurement of the potential difference (voltage) between two electrodes as a function of added titrant volume to find the equivalence point. | Strong Acid (e.g., HCl) | Water or Nonaqueous Solvent | Objective endpoint detection; suitable for automated systems and colored or turbid solutions. |
| Conductometric Titration | Measurement of the solution's electrical conductivity during the titration. The endpoint is a break in the titration curve. researchgate.net | Strong Acid or Strong Base | Water or DMF | Effective for very dilute solutions and for weak acid/weak base systems where other methods fail. researchgate.net |
Computational and Theoretical Investigations of Triethylammonium Phosphate
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of triethylammonium (B8662869) phosphate (B84403). These methods model the electronic structure of the molecule to predict its geometry, energy, and reactivity.
Conformational Analysis and Molecular Geometries
Computational studies have explored the various possible conformations of the triethylammonium cation and its interaction with the phosphate anion. DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as 6-31G(d) or higher, have been employed to determine the most stable geometries. rsc.orgresearchgate.net These calculations reveal the intricate interplay of steric and electronic effects that govern the spatial arrangement of the atoms. For instance, studies on related phosphodiester-linked disaccharides have shown that the presence of a counter-ion like triethylammonium significantly influences the conformational behavior of the phosphate linker. nih.gov The optimized molecular geometries from these calculations provide crucial data on bond lengths and angles, which are often in good agreement with experimental X-ray diffraction data. researchgate.netias.ac.in
Below is a table showcasing typical bond parameters for a related triethylammonium dithiophosphate (B1263838) compound, illustrating the kind of data obtained from such computational analyses.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N-H Bond Length | 0.94(4) |
| P-S1 Bond Length | 1.9389(12) |
| P-S2 Bond Length | 1.9586(12) |
| S1-P-S2 Bond Angle | 118.46(2) |
| N-S Bond Distance | 3.185(1) - 3.337(5) |
| Note: Data is for a related triethylammonium dithiophosphate compound and serves as an example of parameters determined through computational and experimental methods. ias.ac.in |
Mechanistic Insights into Proton Transfer and Hydrogen Bonding
A key feature of triethylammonium phosphate is the proton transfer from phosphoric acid to triethylamine (B128534), forming the triethylammonium cation and the dihydrogen phosphate anion. Quantum chemical calculations have been pivotal in understanding the energetics and mechanism of this proton transfer. researchgate.netacs.org The calculations help to quantify the degree of proton transfer and characterize the resulting ionic species. researchgate.net
Furthermore, these methods provide detailed insights into the extensive hydrogen bonding network that stabilizes the crystal structure. researchgate.netresearchgate.net The interactions between the N-H group of the cation and the oxygen atoms of the phosphate anion are a primary focus. researchgate.netresearchgate.net Bader's theory of "atoms in molecules" (AIM) has been applied to analyze the electron density at bond critical points, offering a quantitative measure of the strength and nature of these hydrogen bonds. acs.org Studies on similar systems have shown that N-H···O hydrogen bonds are particularly strong. researchgate.net
Prediction of Electronic Structure and Chemical Reactivity
DFT calculations are used to determine the electronic structure of triethylammonium phosphate, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netias.ac.in The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound. A smaller gap generally indicates higher reactivity. These calculations suggest that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. researchgate.netias.ac.in The electrostatic potential maps generated from these calculations also help in identifying the electron-rich and electron-poor regions of the molecule, providing clues about its interaction with other chemical species. nsf.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of triethylammonium phosphate over time. tudelft.nlnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interatomic potentials.
These simulations have been used to study the behavior of triethylammonium phosphate in solution, particularly its role in processes like the aggregation of asphaltenes. tudelft.nlnih.gov By calculating properties such as radial distribution functions, end-to-end distances, and diffusivity, MD simulations can elucidate the role of both the triethylammonium cation and the phosphate anion in intermolecular interactions. tudelft.nlnih.gov For instance, simulations have highlighted the dominant role of the phosphate anion in interactions that lead to the separation of asphaltenes from organic solvents. tudelft.nlnih.gov
Computational Modeling of Adsorption Phenomena at Interfaces
Computational modeling has been applied to understand how triethylammonium phosphate and its constituent ions interact with surfaces and interfaces. This is particularly relevant in applications such as the modification of materials for the removal of pollutants from water. nih.gov
DFT calculations have been used to study the adsorption of phosphate anions onto various materials, such as zeolites and metal oxides. mdpi.comresearchgate.net These studies calculate adsorption energies and identify the most favorable adsorption sites and configurations. For example, research on phosphate adsorption on faujasite zeolites has shown how the Si/Al ratio affects the adsorption energy and the geometry of the adsorbed species. mdpi.com Similarly, studies on the adsorption of nucleotides on TiO₂ surfaces have explored the competitive binding of the phosphate group and the nucleobases. researchgate.net While not directly on triethylammonium phosphate, these studies provide a framework for understanding the adsorption behavior of the phosphate component.
Validation and Correlation of Theoretical Predictions with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For triethylammonium phosphate and related compounds, calculated geometric parameters are frequently compared with data from single-crystal X-ray diffraction. researchgate.netias.ac.in Good agreement between the calculated and experimental bond lengths and angles lends confidence to the theoretical models. researchgate.netias.ac.in
Similarly, calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net The theoretical spectra help in the assignment of experimental bands to specific vibrational modes of the molecule. Furthermore, NMR chemical shifts calculated using quantum chemical methods can be compared with experimental NMR data to refine the understanding of the molecular structure in solution. nih.govrsc.org The correlation between calculated properties, such as binding energies, and experimental observations, like melting points, has also been established in related protic ionic liquids. researchgate.net
Applications of Triethylammonium Phosphate in Advanced Materials Science and Engineering
Development of Inorganic Ion Exchange Materials
Inorganic ion exchangers are crucial materials in various separation and purification processes. Triethylammonium (B8662869) phosphate (B84403) has been successfully utilized in the synthesis of novel inorganic ion exchange materials, demonstrating favorable characteristics for the selective removal of metal ions.
A notable example is the development of zirconium(IV) triethylammonium phosphate (ZTEAP), a new inorganic ion exchanger. niscpr.res.in This material is synthesized by reacting zirconium oxychloride with triethylammonium dihydrogen phosphate. niscpr.res.in Detailed studies on a specific formulation, ZTEAP5, have revealed its potential for practical applications. The ion exchange capacity of ZTEAP5 for various alkali and alkaline earth metals has been determined, showing a higher capacity for alkali metals compared to alkaline earth metals. niscpr.res.in This capacity is influenced by the hydrated radii of the ions, with capacity increasing as the hydrated radius decreases. niscpr.res.in
Table 1: Ion Exchange Capacity of Zirconium(IV) Triethylammonium Phosphate (ZTEAP5)
| Cation | Ion Exchange Capacity (meq/g) |
| Li(I) | 2.32 |
| Na(I) | 2.56 |
| K(I) | 2.68 |
| Mg(II) | 1.96 |
| Ca(II) | 2.14 |
| Sr(II) | 2.18 |
| Ba(II) | 2.30 |
Data sourced from niscpr.res.in
Furthermore, ZTEAP has shown significant stability in various media, including demineralized water, methanol, and certain concentrations of nitric and hydrochloric acid. niscpr.res.in Thermal stability studies indicate that the material can be used up to 100°C without any loss in its ion exchange capacity. niscpr.res.in The distribution coefficients of sixteen different metal ions have been determined, revealing a high affinity for Hg(II) and Ag(I). niscpr.res.in This selectivity has enabled the successful separation of various metal ion pairs on a small scale, highlighting its potential for analytical and industrial applications. niscpr.res.in
Design and Synthesis of Composite Materials
Triethylammonium phosphate plays a significant role in the development of advanced composite materials, particularly in the reinforcement of gypsum and the formation of interpenetrating polymer networks. This is often achieved through the use of triethylamine-capped calcium phosphate oligomers (CPO), where the triethylammonium ion acts as a capping agent.
Modification and Reinforcement of Gypsum Composites
The incorporation of triethylamine-capped calcium phosphate oligomers (CPO) into α-hemihydrate gypsum has been shown to significantly enhance the mechanical properties of the resulting composites. mdpi.comresearchgate.net In a novel approach, a CPO/polyacrylamide (PAM) precursor solution is prepared and mixed with α-hemihydrate gypsum. mdpi.comresearchgate.netnih.gov The presence of CPO, capped with triethylamine (B128534), influences the hydration and hardening process of the gypsum. mdpi.comresearchgate.net
Research has demonstrated that the addition of the CPO/PAM precursor leads to a notable improvement in both the flexural and compressive strength of the hardened gypsum composites compared to pure gypsum and gypsum modified with only PAM. mdpi.comresearchgate.net For instance, at an optimal addition of the CPO/PAM precursor, the flexural strength and compressive strength of the oven-dried composite specimens were significantly increased. mdpi.comresearchgate.net
Table 2: Mechanical Properties of CPO/PAM/α-HHG Composites
| Property | Pure Water α-HHG System | PAM/α-HHG System | CPO/PAM/α-HHG System |
| Flexural Strength (MPa) | 15.57 | 19.87 | 27.59 |
| Compressive Strength (MPa) | 33.90 | 60.08 | 68.48 |
| Initial Setting Time (min) | ~11.1 | ~25.8 | 26.7 |
Data sourced from mdpi.comresearchgate.net
The mechanism behind this reinforcement involves the CPO promoting the gelation process of PAM and slowing down the hydration of the gypsum. mdpi.comresearchgate.netnih.gov This allows for the full development of both the organic (PAM) and inorganic (gypsum) networks, leading to a highly interconnected and robust structure. mdpi.comresearchgate.netnih.gov The triethylamine capping of the CPO is crucial for creating a stable inorganic precursor that can effectively integrate with the polymer and gypsum matrix. mdpi.comresearchgate.netnih.gov
Engineering of Organic/Inorganic Interpenetrating Polymer Networks
The synergistic relationship between the triethylamine-capped calcium phosphate oligomers and polyacrylamide extends to the formation of organic/inorganic interpenetrating polymer networks (IPNs) within the gypsum matrix. mdpi.comresearchgate.netnih.gov An IPN is a material comprising two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. technion.ac.ilnih.gov
In the CPO/PAM/α-HHG system, the polymerization of the acrylamide (B121943) monomer in the presence of the triethylamine-capped CPO and the subsequent hydration of the gypsum results in the formation of an interspersed dual-network structure. mdpi.comresearchgate.netnih.gov The CPO, by slowing down the gelation of the PAM network, facilitates the complete hydration of the α-hemihydrate gypsum. mdpi.comresearchgate.netnih.gov This controlled reaction kinetics is essential for the development of a well-formed and highly interconnected IPN structure. mdpi.comresearchgate.netnih.gov This intricate network is responsible for the significant improvements observed in the mechanical properties of the composite material. mdpi.comresearchgate.netnih.gov The formation of these IPNs provides a novel method for producing high-performance gypsum-based composites. mdpi.comresearchgate.netnih.gov
Role as a Corrosion Inhibitor
Triethylammonium phosphate and its derivatives have shown potential as effective corrosion inhibitors for metals, particularly steel, in various aggressive environments. The inhibitive action is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that hinders the corrosion process.
While direct studies on "triethylammonium phosphate" are limited, research on closely related compounds, such as phosphate tridecyl ethoxylate triethanolamine (B1662121) salt, provides valuable insights. scite.aiscielo.br This phosphate ester-based inhibitor has demonstrated high inhibition efficiency for carbon steel in a CO2-O2 environment. scite.aiscielo.br The efficiency of the inhibitor is dependent on its concentration, with a significant reduction in corrosion rate observed even at low concentrations. scite.aiscielo.br
Table 3: Corrosion Inhibition Efficiency of a Phosphate Ester Amine Salt
| Inhibitor Concentration (ppm) | Corrosion Inhibition Efficiency (%) |
| 25 | 90.7 |
Data for phosphate tridecyl ethoxylate triethanolamine salt in 3.5 wt% NaCl solution at 25°C. Sourced from scite.aiscielo.br
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have been employed to understand the inhibition mechanism. scite.aiscielo.brresearchgate.net These studies suggest that the inhibitor molecules adsorb onto the steel surface, which can be described by adsorption isotherms like the Langmuir isotherm. scite.aiscielo.br The adsorption process is influenced by the chemical structure of the inhibitor, which includes the phosphate group and the organic amine cation. The phosphate component can react with metal ions to form a passive film, while the organic cation contributes to the formation of a hydrophobic barrier. nih.gov This combined action leads to a significant reduction in both anodic and cathodic corrosion reactions. scite.aiscielo.brnih.gov
Electrochemical Research on Triethylammonium Phosphate Systems
Exploration of Triethylammonium (B8662869) Phosphate (B84403) as Protic Ionic Liquid Electrolytes
Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. Triethylammonium dihydrogen phosphate ([TEA][H₂PO₄]) is one such PIL, created from the neutralization of triethylamine (B128534) with phosphoric acid. These materials are explored as electrolytes due to their inherent ionic conductivity, low vapor pressure, and thermal stability. researchgate.netacs.org
Investigation of Electrochemical Windows and Ionic Transport Mechanisms
The electrochemical window (EW) is a critical parameter for an electrolyte, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. For triethylammonium dihydrogen phosphate (TEADHP), electrochemical analysis has shown a wide electrochemical window of 2.8 V at a platinum electrode at 60°C with 5% water content. researchgate.net This stability is crucial for applications in devices that operate at various voltages.
However, the electrochemical window of TEADHP is not static and is influenced by operational conditions. Research has demonstrated that the EW narrows as the temperature and water content increase. researchgate.net This is attributed to the increased rate of water electrolysis under these conditions. researchgate.net The presence of water can also lead to the formation of platinum oxides on the electrode surface during positive-going potential scans, which can play a role in electrocatalytic reactions. researchgate.net
The ionic transport in triethylammonium phosphate systems is governed by the mobility of the triethylammonium cations ([TEA]⁺) and the phosphate anions (H₂PO₄⁻). The ionic conductivity of these PILs is a key transport property. Studies on TEADHP have shown that ionic conductivity increases with both rising temperature and higher water content. researchgate.net This behavior is typical for many PILs, where increased thermal energy and the presence of a co-solvent like water can reduce viscosity and enhance ion mobility.
In more concentrated electrolyte systems, ionic transport can shift from a vehicle mechanism (where ions move with their solvation shells) to a hopping mechanism, which can lead to faster ion diffusion. nih.gov While specific studies on the dominant transport mechanism in pure triethylammonium phosphate are limited, research on similar highly concentrated liquid electrolytes provides insight into the complex interplay between ion-ion and ion-solvent interactions that dictate transport properties. nih.govdiva-portal.orgresearchgate.net
Table 1: Electrochemical Properties of Triethylammonium Dihydrogen Phosphate (TEADHP)
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Electrochemical Window (EW) | 2.8 V | Pt electrode, 60°C, 5% water | researchgate.net |
| Effect of Temperature on EW | Narrows with increasing temperature | - | researchgate.net |
| Effect of Water Content on EW | Narrows with increasing water content | - | researchgate.net |
| Effect of Temperature on Ionic Conductivity | Increases with increasing temperature | - | researchgate.net |
| Effect of Water Content on Ionic Conductivity | Increases with increasing water content | - | researchgate.net |
Mechanistic Studies of Corrosion Inhibition in Electrochemical Environments
Triethylammonium phosphate is also investigated for its role as a corrosion inhibitor, particularly for steel in acidic or chloride-containing environments. The inhibition mechanism is generally understood to be a synergistic effect of the triethylammonium cation and the phosphate anion.
The primary mechanism involves the adsorption of the inhibitor onto the metal surface, forming a protective barrier that impedes the corrosion process. mdpi.commdpi.com The phosphate ions (PO₄³⁻) can react with iron ions (Fe²⁺/Fe³⁺) that are formed during the corrosion process to precipitate a layer of iron phosphate. mdpi.comnih.gov This layer is often stable and sparingly soluble, acting as a passivating film that blocks active sites for corrosion. mdpi.comnih.gov The presence of phosphate ions can also stabilize protective oxide layers like ferrihydrite (a form of FeOOH). mdpi.com
Table 2: Proposed Corrosion Inhibition Mechanisms of Triethylammonium Phosphate
| Component | Proposed Role in Inhibition | Mechanism | Reference |
|---|---|---|---|
| Phosphate Anion (PO₄³⁻) | Formation of a passivating layer | Reacts with iron ions to form an insoluble iron phosphate film on the metal surface. | mdpi.comnih.gov |
| Triethylammonium Cation ([TEA]⁺) | Surface adsorption and blocking of active sites | Electrostatic adsorption onto the negatively charged metal surface in corrosive media. | mdpi.comanjs.edu.iq |
| Overall Inhibitor | Synergistic inhibition | Combined action of chemical passivation by the anion and physical blocking by the cation. | mdpi.commdpi.com |
Green Chemistry Principles and Applications of Triethylammonium Phosphate
Development of Environmentally Benign Synthetic Routes
The primary synthesis of triethylamine (B128534) phosphate (B84403), also referred to as triethylammonium (B8662869) dihydrogen phosphate, is a straightforward acid-base reaction between triethylamine and phosphoric acid. This method aligns with green chemistry principles due to its simplicity and high atom economy.
The synthesis can be carried out by reacting equimolar amounts of triethylamine and phosphoric acid. psu.edu In a typical laboratory preparation, an 85% solution of phosphoric acid is added dropwise to triethylamine at a controlled temperature of 60°C over one hour. To ensure the reaction goes to completion, the mixture is then stirred for an additional two hours at 70°C. psu.edu This one-step process is efficient and avoids the use of hazardous solvents or complex catalysts, making it an environmentally benign route. psu.edu The resulting product, triethylammonium dihydrogen phosphate, is an ionic liquid, a class of compounds often highlighted for their green credentials due to their low volatility. psu.eduresearchgate.net
A new catalytic system has been developed by combining single-walled carbon nanotubes (SWCNT) with triethylammonium dihydrogen phosphate (TEAP), which serves as an ionic liquid (IL). scispace.com The synthesis of TEAP for this purpose involves dropping phosphoric acid into triethylamine at 70°C for one hour, followed by heating at 80°C for two hours to ensure the reaction is complete. scispace.com
Table 1: Synthesis Conditions for Triethylammonium Dihydrogen Phosphate
| Reactant 1 | Reactant 2 | Temperature | Duration | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Triethylamine (1.0 mol) | Phosphoric Acid (1.0 mol, 85% solution) | 60°C (addition), then 70°C (stirring) | 1 hour (addition), 2 hours (stirring) | One-step, solvent-free synthesis of ionic liquid. | psu.edu |
| Triethylamine (1 mol) | Phosphoric Acid (1 mol) | 70°C (addition), then 80°C (heating) | 1 hour (addition), 2 hours (heating) | Preparation for use in a catalytic system with SWCNTs. | scispace.com |
Contribution to Sustainable Chemical Processes
Triethylamine phosphate's primary contribution to sustainable chemical processes stems from its use as a Brønsted acidic ionic liquid, serving as both a catalyst and a reaction medium. This application is particularly notable in Fischer esterification, a vital industrial reaction for producing esters. researchgate.netumich.edu
Traditionally, Fischer esterification requires strong acid catalysts and often uses volatile organic solvents to remove the water byproduct and drive the reaction forward. chemistrysteps.com Triethylammonium dihydrogen phosphate offers a greener alternative. umich.eduumich.edu When used as the catalyst and medium, it eliminates the need for hazardous volatile solvents. psu.eduresearchgate.net A significant advantage is that the ester product forms a separate phase from the ionic liquid, which simplifies product separation and allows for the potential reuse of the catalyst. researchgate.netumich.edu
However, its catalytic activity can be influenced by the anion. In the esterification of acetic acid with 1-octanol, triethylammonium dihydrogen phosphate showed lower activity compared to triethylammonium sulfate (B86663) under the same conditions. umich.edu Despite this, the use of simple, inexpensive, and stable triethylammonium salts represents a move towards more sustainable process design. psu.eduresearchgate.net
Beyond esterification, triethylammonium dihydrogen phosphate has been used in combination with single-walled carbon nanotubes to create a "bucky gel" that acts as an efficient and reusable catalyst for Michael addition reactions. scispace.com This application further underscores the compound's versatility in promoting sustainable chemical transformations by offering high product yields and simplified catalyst separation. scispace.com
Table 2: Application of Triethylammonium Salts in Fischer Esterification
| Catalyst/Medium | Reactants | Yield | Key Advantage(s) | Source(s) |
|---|---|---|---|---|
| Triethylammonium Dihydrogen Phosphate | Acetic acid, 1-octanol | Low | Acts as ionic liquid catalyst and medium; avoids volatile organic solvents. | umich.edu |
| Triethylammonium Sulfate | Acetic acid, 1-octanol | Excellent (95%) | Forms separate phase from ester product, facilitating easy separation. | umich.edu |
| Triethylammonium Tetrafluoroborate | Acetic acid, 1-octanol | Poor | Demonstrates the influence of the anion on catalytic activity. | umich.edu |
Role in Phosphorus Recovery and Recycling Strategies
The global need to better manage phosphorus, a finite and essential resource, has spurred the development of technologies for its recovery and recycling from waste streams. chemrxiv.org Wastewater from various industrial processes can contain valuable chemicals, and creating closed-loop systems is a cornerstone of sustainable manufacturing. timesofisrael.com
In this context, a direct role for this compound is found in the circular economy of its constituent parts. Industrial wastewater containing both triethylamine and phosphoric acid can be treated to reclaim these valuable materials. A novel hybrid process combining bipolar membrane electrodialysis (BMED) and resin adsorption (RA) has been developed specifically for this purpose. researchgate.netresearchgate.net
This innovative system works by first using a resin to adsorb the triethylamine. The remaining effluent, rich in phosphate, is then treated with BMED to produce phosphoric acid. researchgate.net This process has demonstrated high efficiency, with a recovery rate for triethylamine and phosphoric acid reaching 96%. researchgate.nethelsinki.fi The recovered triethylamine and phosphoric acid can then be reused, for instance, in the environmentally benign synthesis of this compound as described in section 9.1, effectively closing the production loop. researchgate.netresearchgate.net This approach not only prevents the release of these compounds into the environment, where excess phosphate contributes to eutrophication, but also turns a waste stream into a source of raw materials. researchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name | |
|---|---|
| 1-octanol | |
| Acetic acid | |
| Phosphoric acid | |
| Triethylamine | |
| This compound / Triethylammonium dihydrogen phosphate | |
| Triethylammonium sulfate |
Triethylammonium Phosphate in Polymer Chemistry Research
Catalytic Functions in Polymer Synthesis and Curing Processes
Triethylammonium (B8662869) phosphate (B84403), an ammonium (B1175870) salt, demonstrates notable catalytic activity in various polymerization reactions and curing processes for thermosetting resins. lookchem.commyskinrecipes.com Its function often stems from its basic nature or its ability to act as a proton transfer agent.
In organic synthesis, tertiary onium salts of phosphoric acid, such as triethylammonium phosphate, have proven to be effective catalysts. phasetransfercatalysis.com Research into acid-catalyzed condensation reactions has shown that these catalysts can provide protons within the reaction phase, with more acidic protons leading to higher yields and selectivity. phasetransfercatalysis.com For instance, in certain condensation reactions, triethylammonium phosphate and related phosphate salts have achieved high product yields and selectivities. phasetransfercatalysis.com
The following table summarizes the catalytic performance of triethylammonium phosphate in comparison to another catalyst in a representative condensation reaction. phasetransfercatalysis.com
| Catalyst | Yield (%) | Selectivity (%) |
| Triethylammonium Phosphate | 91-92 | 92-94 |
| Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) | 41 | 43 |
Beyond condensation reactions, triethylamine (B128534), the precursor amine to triethylammonium phosphate, is utilized as a catalyst in the formation of polyurethane foams and as a curing agent for epoxy resins. nih.govlookchem.com In the synthesis of polyurethane ionomers, the catalytic activity of tertiary amines like triethylamine in the etherification of ortho-phosphoric acid with polyoxypropylene glycol has been studied. mdpi.combohrium.com The formation of tertiary ammonium phosphates is a key step, and the interactions between the amine and the polyol are crucial for creating catalytically active centers. mdpi.comresearchgate.net The process facilitates the low-temperature etherification of ortho-phosphoric acid, leading to the formation of branched ethers that can be used to create polyurethane ionomer films. mdpi.combohrium.com
Modification of Polymer Properties through Direct Incorporation
The direct incorporation of triethylammonium phosphate into a polymer matrix is a strategic approach to modify the material's intrinsic properties. This method has been particularly effective in enhancing thermal stability, flame retardancy, and ionic conductivity. lookchem.comresearchgate.netbohrium.com
One significant application is in the development of flame-retardant polymers. lookchem.com When integrated into polymer materials, the phosphate component of triethylammonium phosphate can promote char formation at elevated temperatures, which acts as an insulating barrier, slowing the transfer of heat and combustible gases. mdpi-res.com
In the field of fuel cells, triethylammonium phosphate (TEAP) has been incorporated as an ammonium ionic liquid (AIL) into polymer electrolyte membranes to improve their performance at higher temperatures. researchgate.netbohrium.com In one study, novel ternary composite membranes were prepared based on sulfonated poly(ether ether ketone) (SPEEK), TEAP, and graphene oxide (GO). bohrium.com The incorporation of TEAP, along with GO, was found to improve the thermal stability of the SPEEK membrane. researchgate.netbohrium.com The amine ions from TEAP form acid-base pairs with the sulfonic acid groups of the SPEEK polymer, while the phosphate group forms hydrogen bonds with the oxygen-containing groups on the graphene oxide. bohrium.com This network of interactions anchors the ionic liquid within the membrane, reducing its loss and creating additional pathways for proton transport, especially at elevated temperatures. researchgate.netbohrium.com
The table below shows the effect of incorporating TEAP and GO on the proton conductivity of SPEEK membranes. bohrium.com
| Membrane Composition | Temperature (°C) | Proton Conductivity (mS/cm) |
| Pristine SPEEK | 120 | 8.30 |
| SPEEK/AIL/GO-2 | 120 | 17.35 |
Formation and Characterization of Organic-Inorganic Polymer Composites
Triethylammonium phosphate plays a crucial role in the formation of advanced organic-inorganic polymer composites, where it can facilitate the creation of interpenetrating networks and enhance the compatibility between different phases. These composites often exhibit significantly improved mechanical and functional properties.
A notable example is the preparation of a novel calcium phosphate/polyacrylamide copolymer/α-type hemihydrate gypsum (CPO/PAM/α-HHG) composite. mdpi.comresearchgate.netnih.gov In this system, triethylamine (TEA) is used to end-cap inorganic calcium phosphate oligomers (CPO). researchgate.net These capped oligomers are then copolymerized with an organic polyacrylamide (PAM) hydrogel. researchgate.net The resulting CPO/PAM precursor solution is mixed with inorganic α-hemihydrate gypsum. researchgate.net A structural analysis showed that this method leads to the formation of an interspersed inorganic/organic dual-network structure, which enhances the comprehensive mechanical properties of the final composite. mdpi.comresearchgate.net The capping effect of TEA helps form nanoscale CPO structures whose phosphate groups can efficiently cross-link with the amide groups of the PAM chains via hydrogen bonds, resulting in a denser organic network. mdpi.com
The mechanical properties of these gypsum-based composites are significantly enhanced, as detailed in the table below. nih.gov
| System | Flexural Strength (MPa) | Compressive Strength (MPa) |
| Pure Water α-HHG | 15.57 | 33.90 |
| PAM/α-HHG | 19.87 | 60.08 |
| CPO/PAM/α-HHG | 27.59 | 68.48 |
Characterization of these composites involves various analytical techniques. X-ray Diffraction (XRD) is used to analyze the phase composition, while Field Emission Scanning Electron Microscopy (FE-SEM) provides insight into the microstructure and morphology of the interpenetrating networks. mdpi.comresearchgate.net Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the composite materials. mdpi.comresearchgate.net
In another application, composite proton exchange membranes based on sulfonated poly(ether ether ketone) (SPEEK), triethylamine phosphate (TEAP), and graphene oxide (GO) were developed. bohrium.comresearchgate.netresearchgate.net The characterization of these organic-inorganic membranes confirmed that the addition of TEAP and GO improved thermal stability. researchgate.netbohrium.com The interactions between the components—acid-base pairs between SPEEK and TEAP, and hydrogen bonds between GO and TEAP—create a honeycomb-like structure that anchors the ionic liquid and provides additional sites for proton transport. researchgate.netbohrium.com
Triethylammonium Phosphate in Separation Science
Advanced Ion Exchange Applications
Triethylammonium (B8662869) phosphate (B84403) plays a significant role in advanced ion-exchange chromatography (IEX), particularly in the purification and analysis of charged biomolecules like nucleotides and their analogues. Its utility stems from the triethylammonium cation's ability to act as a counterion, facilitating separations based on charge interactions with a stationary phase.
In the chemical synthesis of nucleotides, such as guanosine (B1672433) 5'-diphosphate (GDP), ion-exchange chromatography is a critical step for isolating the target molecule from a complex mixture of reactants and by-products. fuw.edu.pl The separation is often performed on a DEAE-Sephadex-A25 column, which is an anion-exchange resin. A linear gradient of an aqueous solution of triethylammonium bicarbonate is frequently employed as the mobile phase to elute the bound nucleotides. fuw.edu.pl The principle of this separation relies on the differential affinity of the negatively charged phosphate groups of the nucleotides for the positively charged stationary phase. The increasing concentration of the triethylammonium bicarbonate buffer gradually displaces the bound molecules, with more highly charged species eluting at higher salt concentrations. fuw.edu.plhamiltoncompany.com
Furthermore, triethylammonium salts are crucial for preparing nucleotide samples for reactions in organic media. Nucleotides are often supplied as sodium salts, which have poor solubility in non-aqueous solvents. To overcome this, an ion-exchange procedure using a cation-exchange resin (e.g., Dowex in its H+ form) is used to convert the sodium salt of a nucleotide like guanosine 5'-monophosphate (GMP) into its triethylammonium salt. fuw.edu.plnih.gov This form is significantly more soluble in organic solvents, which is essential for subsequent chemical reactions. nih.gov However, care must be taken during chromatographic purification as the triethylammonium cation can be lost, leading to the isolation of the product in its acidic form. nih.govfao.org
While not a direct component of the ion-exchange resin itself, triethylammonium phosphate is integral to creating the conditions necessary for effective ion-exchange separations of phosphate-containing compounds. The triethylammonium cation acts as a volatile counterion that can be removed during downstream processing. This is particularly advantageous in preparative chromatography where recovery of the purified substance is the goal. The interplay between the charged analyte, the ion-exchange resin, and the counterions in the mobile phase, such as triethylammonium, is fundamental to achieving high-resolution separations in these advanced applications. acs.orgcellpathway.com
Chromatographic Role as a Mobile Phase Modifier and Buffer
Triethylammonium phosphate (TEAP) is a widely utilized mobile phase modifier and buffer in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the separation of ionizable compounds like peptides, proteins, and oligonucleotides. tandfonline.compharmaguru.cosigmaaldrich.com Its primary functions are to control the pH of the mobile phase and to act as an ion-pairing agent, thereby improving peak shape, resolution, and retention of analytes. chromforum.orgresearchgate.netphenomenex.blog
As a buffer, TEAP helps maintain a constant pH, which is crucial for the consistent ionization state of acidic and basic analytes and, consequently, for reproducible retention times. phenomenex.blogfujifilm.com The phosphate component of TEAP provides buffering capacity over a wide pH range. fujifilm.com For instance, a 1 M TEAP solution typically has a pH between 2.9 and 3.1. sigmaaldrich.comhoneywell.com Maintaining a stable pH is essential to prevent peak distortion and shifts in retention that can occur if the sample's pH differs significantly from that of the mobile phase. phenomenex.blog
In the context of ion-pairing reversed-phase chromatography (IP-RP-HPLC), the triethylammonium (TEA) cation pairs with negatively charged analytes, such as the phosphate backbone of oligonucleotides or the carboxyl groups of acidic peptides. elementlabsolutions.comlcms.cz This ion pairing neutralizes the charge on the analyte, making it more hydrophobic and increasing its retention on the nonpolar stationary phase. This mechanism allows RP-HPLC to exhibit some of the characteristics of ion-exchange chromatography, enhancing the separation of molecules based on charge as well as hydrophobicity. hamiltoncompany.com
Research has demonstrated the effectiveness of TEAP buffers in various applications:
Peptides and Proteins: A TEAP buffer system in RP-HPLC provides high resolution and high recovery for closely related peptides and proteins. tandfonline.com It is noted for its day-to-day reproducibility and is UV transparent down to low wavelengths (<200 nm), making it compatible with UV detection. tandfonline.com Separations are influenced by factors such as flow rate and temperature, with optimal resolution often achieved at ambient or lower temperatures. tandfonline.com While TEAP is effective, some studies suggest that separations at mildly acidic pH (e.g., 6.0-6.5) with other buffers might yield better resolution for some peptides compared to the highly acidic conditions of TEAP. nestgrp.com
Oligonucleotides: In the analysis of oligonucleotides, TEAP is used in IP-RP-HPLC to separate full-length sequences from shorter failure sequences (n-1, n-2). hamiltoncompany.comelementlabsolutions.com The concentration of the ion-pairing agent is a critical parameter; increasing the triethylamine (B128534) concentration can improve separation selectivity but may also increase the mobile phase pH, which could be detrimental to silica-based columns. elementlabsolutions.com
The selection of a mobile phase modifier like TEAP is a critical aspect of method development in HPLC. While highly effective, it is a non-volatile buffer, which makes it unsuitable for applications involving mass spectrometry (LC-MS) as it can interfere with ionization and contaminate the instrument. pharmaguru.co In such cases, volatile alternatives like triethylammonium acetate (B1210297) (TEAA) or triethylammonium bicarbonate (TEAB) are preferred. nih.govscirp.org
Below is an interactive data table summarizing the applications of Triethylammonium Phosphate in chromatography:
| Application Area | Chromatographic Mode | Role of Triethylammonium Phosphate | Key Findings & Conditions |
| Peptides and Proteins | RP-HPLC | Buffer and Ion-Pairing Agent | Provides high resolution and recovery. UV transparent below 200 nm. Optimal resolution at 1-1.5 ml/min flow rate and ambient/low temperatures. tandfonline.com |
| Radioactive Peptides | RP-HPLC | Buffer System | Enables separation and total recovery of tritiated luteinizing hormone-releasing factor (LRF) from impurities. tandfonline.com |
| Nucleotides (e.g., GDP) | Ion-Exchange Chromatography | Mobile Phase Component (as bicarbonate salt) | Used in a gradient to elute nucleotides from an anion-exchange column (DEAE-Sephadex-A25). fuw.edu.pl |
| Nucleotide Analogues | Reversed-Phase Chromatography | Counterion | Can be lost during purification, leading to acidic products. nih.govfao.org |
| Oligonucleotides | IP-RP-HPLC | Ion-Pairing Agent | Neutralizes the negative charge of the phosphate backbone, increasing retention and enabling separation of failure sequences. elementlabsolutions.comlcms.cz |
Future Research Trajectories and Interdisciplinary Challenges
Frontier in Novel Synthetic Pathways and Methodologies
The conventional synthesis of triethylamine (B128534) phosphate (B84403) involves a straightforward acid-base reaction between triethylamine and phosphoric acid. While efficient, future research is exploring more sustainable and controlled synthetic methodologies.
Flow Chemistry: Continuous flow synthesis presents a promising frontier for the production of triethylamine phosphate. This methodology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and increased safety, particularly for exothermic reactions. The transition from batch to continuous processing is a key area of development for scaling up production in a more resource-efficient manner.
Enzymatic Synthesis: Biocatalysis offers a green alternative to conventional chemical synthesis. Research into enzymatic pathways for the synthesis of phosphate salts is an emerging field. nih.govwipo.intacs.orgnih.gov Future investigations may focus on identifying or engineering enzymes capable of catalyzing the formation of triethylammonium (B8662869) phosphate, potentially leading to milder reaction conditions, higher selectivity, and a reduced environmental footprint.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability, resource efficiency. | Optimization of reactor design, real-time process monitoring, integration with downstream processing. |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. | Enzyme discovery and engineering, process optimization, cofactor regeneration systems. |
Innovations in Advanced Catalytic Systems Design
This compound's utility as a catalyst is a significant area of ongoing research. Innovations are focused on designing more robust, efficient, and selective catalytic systems.
Supported Ionic Liquid Catalysis (SILC): Immobilizing this compound onto solid supports, a technique known as Supported Ionic Liquid Catalysis (SILC), is a key area of innovation. mdpi.comiolitec.ded-nb.info This approach combines the catalytic advantages of the ionic liquid with the benefits of heterogeneous catalysis, such as ease of separation and catalyst recycling. Future research will likely focus on optimizing the support material and the method of immobilization to enhance catalytic activity and stability.
Cocatalysis in Organometallic Chemistry: this compound can function as a cocatalyst in various organometallic reactions. Its ability to act as a proton shuttle or to modify the properties of the primary catalyst can lead to enhanced reaction rates and selectivities. Investigating its synergistic effects with different metal catalysts for a broader range of organic transformations is a promising research avenue.
Phase Transfer Catalysis: As a phase transfer catalyst, this compound can facilitate reactions between reactants in immiscible phases, a crucial aspect of green chemistry as it can reduce the need for organic solvents. jetir.orgusv.rofzgxjckxxb.comphasetransfercatalysis.comlittleflowercollege.edu.in Future work will likely explore its application in a wider array of multiphase reactions, focusing on improving efficiency and recyclability.
Precision Tailoring of Materials for Enhanced Performance
The ability of this compound to act as a structure-directing agent or a functional component is being harnessed to create advanced materials with precisely tailored properties.
Metal-Organic Frameworks (MOFs): Triethylamine often plays a crucial role in the synthesis of Metal-Organic Frameworks (MOFs), acting as a deprotonating agent or a template. rsc.orgresearchgate.netnih.govrsc.orgnih.gov By carefully controlling the reaction conditions, it is possible to direct the formation of MOFs with specific pore sizes and functionalities. Future research will delve deeper into using triethylammonium phosphate as a template to synthesize novel MOFs with enhanced gas sorption, separation, and catalytic properties.
Functionalized Polymers: Incorporating triethylammonium phosphate into polymer matrices can impart unique functionalities. For instance, polymers functionalized with this compound can be designed for the controlled release of active substances, as the phosphate group can interact with and subsequently release therapeutic agents. nih.govresearchgate.netnih.gov Research in this area will focus on designing polymers with precise control over release kinetics and biocompatibility for biomedical applications.
| Material Type | Role of this compound | Desired Performance Enhancement |
| Metal-Organic Frameworks (MOFs) | Template, deprotonating agent. | Increased surface area, tailored pore size, enhanced catalytic activity. |
| Functionalized Polymers | Functional monomer/cross-linker. | Controlled drug release, improved biocompatibility, stimuli-responsiveness. |
Synergistic Integration of Computational and Experimental Research
The synergy between computational modeling and experimental studies is becoming increasingly vital in accelerating the development of new applications for this compound.
Density Functional Theory (DFT) Modeling: DFT calculations can provide valuable insights into the reaction mechanisms of this compound-catalyzed reactions. wiley-vch.deresearchgate.netumn.edu By modeling the electronic structure and energetics of reactants, intermediates, and products, researchers can predict reaction pathways and design more efficient catalysts. Future computational studies will likely focus on more complex reaction systems and the influence of the solvent environment.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for understanding the structure and dynamics of this compound in its liquid state, particularly when it is used as an ionic liquid. nsf.govnih.govucl.ac.ukrsc.orgresearchgate.net These simulations can predict physical properties such as viscosity and conductivity and provide a molecular-level understanding of its interactions with other molecules. The integration of MD simulations with experimental validation will be crucial for designing ionic liquids with tailored properties.
Expansion of Triethylammonium Phosphate's Role in Sustainable Chemistry Initiatives
The principles of green chemistry and the concept of a circular economy are driving the exploration of new, sustainable roles for this compound.
Phosphorus Recovery and the Circular Economy: Phosphorus is a critical and finite resource. This compound can play a role in the recovery and recycling of phosphorus from waste streams. researchgate.netwur.nlmdpi.commdpi.com For example, it can be used to precipitate phosphate from wastewater, which can then be processed into fertilizer. Future research will focus on developing efficient and economically viable processes for phosphorus recovery to contribute to a circular phosphorus economy.
Green Solvents and Catalysts: The use of this compound as a greener alternative to volatile organic solvents and harsh acid or base catalysts is a key aspect of its contribution to sustainable chemistry. rsc.org Its low vapor pressure and tunable properties make it an attractive medium for a variety of chemical reactions. The ongoing challenge is to expand its application to a wider range of industrial processes and to fully assess its life cycle and environmental impact.
Q & A
Q. How can triethylamine phosphate be optimized as a buffer additive in reversed-phase HPLC to reduce peak tailing?
this compound is widely used to improve peak symmetry in HPLC separations of basic analytes. To optimize its use:
- Buffer Preparation : Dissolve 9.96 g of this compound in water, adjust pH to 6.1 with potassium hydroxide (for basic analytes) or to 5.3 with phosphoric acid (for acidic analytes) .
- Mobile Phase Composition : Combine the buffer with methanol or acetonitrile (e.g., 78:22 buffer:methanol) and degas thoroughly. Tertiary amines like triethylamine outperform primary amines in reducing tailing due to their stronger ion-pairing effects .
- Method Validation : Test system suitability with standards to ensure resolution (e.g., tailing factor <2.0) and reproducibility .
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Storage : Store in airtight poly bottles under nitrogen at room temperature to prevent degradation .
- Handling : Use in a fume hood to avoid inhalation. Wear nitrile gloves and safety goggles, as it may form irritants (e.g., phosphoric acid derivatives) upon decomposition .
- Compatibility : Avoid mixing with strong oxidizers or heat sources, which may release toxic phosphorus oxides .
Q. How does this compound enhance the crystallinity of molecular sieves like SAPO-34?
In catalyst synthesis, this compound acts as a dual-purpose structure-directing agent and phosphorus source:
- Synthesis Protocol : Use in situ preparation with Cu/SAPO-34-z, where it promotes the formation of small (1–3 μm), high-surface-area (682 m²/g) crystals .
- Post-Treatment : After calcination at 800°C, analyze crystallinity via XRD and surface area via BET to confirm structural integrity .
Advanced Research Questions
Q. How can researchers address contradictions in reported pH values for this compound buffers across studies?
Discrepancies in buffer pH (e.g., pH 5.3 vs. 6.1) arise from analyte-specific requirements:
- Analyte Properties : For basic compounds, higher pH (6.1) reduces ionization, improving retention. For acidic analytes, lower pH (5.3) enhances ionization .
- Experimental Design : Conduct a pH gradient screening (pH 4.0–7.0) using this compound with incremental adjustments (0.1 pH units) to identify optimal conditions .
- Validation : Compare resolution, peak symmetry, and retention times across pH ranges using model compounds (e.g., hydrocortisone derivatives) .
Q. What methodological considerations are critical when using this compound in organic synthesis (e.g., phosphazene or peptide derivatives)?
- Reaction Setup : Use this compound as a proton scavenger in THF or dichloromethane to neutralize HCl byproducts (e.g., in phosphazene synthesis). Filter triethylammonium chloride precipitates to isolate pure products .
- Solvent Compatibility : Ensure anhydrous conditions for moisture-sensitive reactions (e.g., FMOC derivatization). Pre-dry solvents like acetonitrile or THF with molecular sieves .
- Scale-Up Challenges : Monitor exothermic reactions (e.g., acylations) and adjust this compound stoichiometry to prevent side reactions .
Q. How can this compound be leveraged to tune material morphology in photocatalytic applications?
- Morphology Control : In MIL-125 synthesis, this compound modifies particle size and surface roughness by altering nucleation rates. Characterize via SEM and BET to correlate morphology with photocatalytic activity (e.g., dye degradation efficiency) .
- Optimization : Vary this compound concentration (0.1–1.0 M) during synthesis and assess crystallinity via XRD. Higher concentrations typically yield smaller, more uniform particles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
